2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole
Description
This compound features a 6-bromo-1,3-benzothiazole core linked via a piperazine moiety to a second 1,3-benzothiazole group. Its synthesis typically involves multi-step reactions, starting with halogenation of aniline derivatives followed by cyclization and coupling with piperazine intermediates . Its molecular weight (494.422 g/mol) and planar benzothiazole rings suggest moderate solubility in organic solvents, with possible applications in medicinal chemistry for targeting infectious diseases or cancer .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4S2/c19-12-5-6-14-16(11-12)25-18(21-14)23-9-7-22(8-10-23)17-20-13-3-1-2-4-15(13)24-17/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXGABWUUFBYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-aminobenzothiazole with piperazine in the presence of a suitable solvent and catalyst to form the intermediate product. This intermediate is then brominated using bromine or a brominating agent under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an antipsychotic or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biological processes. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with neurotransmitter receptors, contributing to its potential antipsychotic activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Benzothiazole Core
- 6-Bromo vs. 6-Chloro Derivatives: Replacing bromine with chlorine (e.g., 6-chloro-1,3-benzothiazole derivatives) reduces molecular weight and polarizability. For instance, brominated analogs exhibit stronger binding to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) compared to chlorinated counterparts .
Piperazine vs. Hydrazine Linkers :
The piperazine group in the target compound offers greater rotational freedom than rigid hydrazine linkers (e.g., 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstituted methylene)hydrazine derivatives). This flexibility may improve pharmacokinetic properties, such as blood-brain barrier penetration, as seen in CNS-targeting benzothiazoles .
Functional Group Modifications
- Ethylsulfonyl vs. Bromobenzothiazole Moieties: The compound [4-(6-bromo-1,3-benzothiazol-2-yl)-1-piperazinyl][2-(ethylsulfonyl)phenyl]methanone (494.422 g/mol) includes an ethylsulfonyl group, which increases hydrophilicity and metabolic stability compared to the target compound. However, the sulfonyl group may sterically hinder interactions with hydrophobic enzyme pockets .
Pyrazoline vs. Piperazine Heterocycles :
Pyrazoline-containing analogs (e.g., 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) demonstrate antidepressant activity due to hydrogen-bonding interactions via the pyrazoline NH group. In contrast, the target compound’s piperazine group may favor interactions with serotonin or dopamine receptors .
Physicochemical Properties
- Solubility : Piperazine-containing compounds generally exhibit better aqueous solubility than hydrazine-linked analogs, as seen in comparative logP values (target compound: 3.1 vs. hydrazine derivative: 4.5) .
- Thermal Stability : Brominated benzothiazoles decompose at higher temperatures (~250°C) compared to chlorinated analogs (~220°C), attributed to stronger intermolecular halogen interactions .
Biological Activity
The compound 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-bromo-1,3-benzothiazole is a novel benzothiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzothiazole core and a piperazine moiety. The presence of bromine at the 6-position enhances its chemical reactivity and biological profile.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C17H18BrN3S2 |
| Molecular Weight | 404.37 g/mol |
| InChI Key | InChI=1S/C17H18BrN3S2/c1-13(18)15-21(19)14-12-20(22)16(23)24-17(25)26/h12-15H,1H2,(H,22,23) |
| SMILES | Cc1ccc2c(c1)cc(N3CCN(C3)C(=S)N(C)C)S2Br |
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. A study reported that compounds similar to This compound demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| U-937 (Monocytic Leukemia) | 12.34 |
| A549 (Lung Cancer) | 20.45 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .
Neuroprotective Effects
The compound's structural features allow it to interact with central nervous system (CNS) targets. Benzothiazole derivatives have been studied for their neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease. For example, hybrid molecules incorporating benzothiazole and piperazine have shown promising AChE inhibitory action and neuroprotection in vitro .
The biological activity of This compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and neurodegeneration.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways beneficial for neuroprotection.
- Induction of Apoptosis : The compound's ability to activate apoptotic pathways in tumor cells has been documented.
Case Studies and Research Findings
Several studies have explored the biological activities of similar benzothiazole derivatives:
- Anticancer Activity : In a study involving various benzothiazole derivatives, it was found that compounds with similar structures exhibited IC50 values ranging from 10 µM to 25 µM against different cancer cell lines .
- Neurotoxicity Evaluation : A series of benzothiazole derivatives were evaluated for neurotoxicity in animal models, showing no significant adverse effects while maintaining therapeutic efficacy .
- CNS Activity : Benzothiazole-piperazine hybrids demonstrated multifaceted actions against Alzheimer’s disease models, including AChE inhibition and neuroprotective effects observed through behavioral studies in rodents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
